Home > Products > Screening Compounds P110766 > 5'-O-Galactopyranosyl ribavirin
5'-O-Galactopyranosyl ribavirin - 114283-62-4

5'-O-Galactopyranosyl ribavirin

Catalog Number: EVT-1172818
CAS Number: 114283-62-4
Molecular Formula: C14H22N4O10
Molecular Weight: 406.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

5'-O-Galactopyranosyl ribavirin is classified as a nucleoside analog, specifically a glycosylated derivative of the triazole nucleoside ribavirin. The compound is synthesized from ribavirin through the introduction of a galactopyranosyl moiety at the 5' position of the ribose sugar. This modification can potentially improve the compound's solubility, stability, and bioavailability compared to its parent compound.

Synthesis Analysis

The synthesis of 5'-O-galactopyranosyl ribavirin involves several key steps, primarily utilizing glycosylation reactions. The most notable method for synthesizing this compound is through the Koenigs-Knorr reaction, which is a well-established method for glycosidic bond formation.

  1. Starting Material: The synthesis typically begins with 2',3'-O-isopropylideneribavirin.
  2. Glycosylation: The reaction involves treating the ribavirin derivative with tetra-O-acetyl-alpha-D-galactopyranosyl bromide in the presence of silver carbonate or silver perchlorate as catalysts in dichloromethane.
  3. Deacetylation: Following glycosylation, the acetyl protecting groups are removed, yielding the desired 5'-O-galactopyranosyl ribavirin.
  4. Characterization: The structure and purity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.

This method allows for regioselective glycosylation at the 5' position while maintaining the integrity of the ribavirin structure, which is crucial for its antiviral activity .

Molecular Structure Analysis

The molecular structure of 5'-O-galactopyranosyl ribavirin consists of a ribose sugar linked to a triazole ring, with a galactopyranosyl group attached to the 5' hydroxyl position.

  • Molecular Formula: C13_{13}H17_{17}N5_{5}O6_{6}
  • Molecular Weight: Approximately 325.31 g/mol
  • Structural Features:
    • The ribose sugar adopts a furanose form.
    • The triazole ring contributes to its biological activity.
    • The galactopyranosyl group enhances solubility and may influence cellular uptake.

Nuclear magnetic resonance studies help confirm the beta-anomeric configuration of the galactosyl moiety, indicating that it exists in a specific stereochemical arrangement that may be critical for its biological function .

Chemical Reactions Analysis

5'-O-Galactopyranosyl ribavirin can participate in various chemical reactions typical for nucleosides:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can revert to ribavirin and galactose.
  2. Acylation: The hydroxyl groups can undergo acylation reactions to form esters or amides, potentially modifying its pharmacokinetic properties.
  3. Glycosidic Bond Formation: It can react with other alcohols or phenols to form new glycosides, expanding its utility in medicinal chemistry.

These reactions are essential for developing prodrugs or modifying pharmacological properties .

Mechanism of Action

The mechanism of action for 5'-O-galactopyranosyl ribavirin is primarily based on its ability to mimic natural nucleotides. Upon cellular uptake, it is phosphorylated to its active triphosphate form, which then interferes with viral RNA synthesis by:

  • Competing with natural nucleotides during RNA replication.
  • Inducing mutations in viral RNA due to misincorporation during replication.
  • Inhibiting viral polymerases and potentially modulating host immune responses.

This multifaceted action contributes to its broad-spectrum antiviral activity against various RNA viruses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol due to the presence of polar hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are crucial for determining formulation strategies in pharmaceutical applications .

Applications

5'-O-Galactopyranosyl ribavirin has several scientific applications:

  1. Antiviral Therapy: Its primary application remains in antiviral therapy, particularly against hepatitis C virus and other RNA viruses.
  2. Research Tool: Used in biochemical research to study viral replication mechanisms and nucleotide metabolism.
  3. Prodrug Development: Its structural modifications allow it to serve as a precursor for developing new antiviral agents with improved efficacy and reduced side effects.

The ongoing research into its derivatives continues to explore potential enhancements in therapeutic applications and broaden its use in virology .

Introduction to 5'-O-Galactopyranosyl Ribavirin

Definition and Chemical Classification as a Nucleoside Analogue Derivative

5'-O-Galactopyranosyl ribavirin (chemical name: 1-(5-O-β-D-galactopyranosyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide) is a synthetic nucleoside analogue derivative in which a galactopyranose moiety is glycosidically linked to the 5'-hydroxyl group of ribavirin’s ribose sugar. Structurally classified as a C-nucleoside glycoside, it retains ribavirin’s triazole carboxamide base but replaces the 5'-hydroxyl hydrogen with a β-D-galactopyranosyl unit [1]. This modification confers distinct physicochemical properties, including altered solubility, molecular weight (509.45 g/mol for the acetyl-protected intermediate), and hydrogen-bonding capacity compared to ribavirin (molecular weight: 244.20 g/mol) [1] [4]. The compound exists in the β-anomeric configuration, confirmed via nuclear magnetic resonance (NMR) spectroscopy, which is critical for its biological recognition [1].

Historical Context in Antiviral Drug Development

The synthesis of 5'-O-galactopyranosyl ribavirin emerged during the 1980s–1990s, a period marked by intensive exploration of ribavirin derivatives to overcome the limitations of parent compounds. Ribavirin itself, discovered in 1970, demonstrated broad-spectrum antiviral activity but faced challenges like hemolytic anemia and limited tissue-specific delivery [9]. Researchers synthesized glycosylated ribavirin analogues to enhance drug targeting and metabolic stability, leveraging carbohydrate chemistry advances. The first reported synthesis of 5'-O-galactopyranosyl ribavirin appeared in 1987 as part of a study comparing β-D-glucopyranosyl and β-D-galactopyranosyl conjugates [1]. This work aligned with contemporaneous efforts to develop liver-targeted antiviral prodrugs, given galactose receptors' prominence in hepatic cells [5]. Though not commercialized, it provided foundational insights for later prodrugs like viramidine (ribavirin’s liver-targeting analogue) [5].

Table 1: Historical Milestones in Glycosylated Ribavirin Analogues

YearDevelopmentSignificance
1970Discovery of ribavirinFirst broad-spectrum nucleoside antiviral agent
1987Synthesis of 5'-O-β-D-galactopyranosyl ribavirin [1]Demonstrated feasibility of glycosylation for nucleoside drug modification
2000sClinical trials of viramidine (galactose-inspired prodrug) [5]Validated liver-targeting via glycoside-like modifications

Structural Relationship to Ribavirin and Glycosylated Modifications

Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) consists of a ribose sugar linked to a triazole carboxamide base. In 5'-O-galactopyranosyl ribavirin, the 5'-OH group of this ribose forms an O-glycosidic bond with the anomeric carbon of galactose, creating a disaccharide-like architecture [1]. Key modifications include:

  • Glycosidic Linkage: The β(1→5) linkage between galactose C1 and ribose C5', confirmed via ¹H-NMR anomeric proton signals at δ 4.4–5.0 ppm [1].
  • Stereochemistry: The galactose moiety adopts the β-D-pyranose configuration, mimicking natural glycans for receptor recognition.
  • Protective Groups: Synthesis requires acetyl/triphenylmethyl (trityl) protections to direct regioselective galactosylation [1].

Table 2: Structural Comparison of Ribavirin and 5'-O-Galactopyranosyl Ribavirin

PropertyRibavirin5'-O-Galactopyranosyl Ribavirin
Molecular FormulaC₈H₁₂N₄O₅C₂₀H₃₀N₄O₁₀ (core structure)
Sugar MoietyD-RibofuranoseD-Ribofuranose + β-D-Galactopyranose
Anomeric Configurationβ (ribose-base bond)β (ribose-base and galactose-ribose bonds)
Key Synthetic StepN/AKoenigs-Knorr glycosylation

The galactosylation alters ribavirin’s pharmacokinetic profile by increasing hydrophilicity and molecular volume, potentially reducing cellular uptake via nucleoside transporters but enabling lectin-mediated hepatic targeting [4] [5].

Properties

CAS Number

114283-62-4

Product Name

5'-O-Galactopyranosyl ribavirin

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-1,2,4-triazole-3-carboxamide

Molecular Formula

C14H22N4O10

Molecular Weight

406.35 g/mol

InChI

InChI=1S/C14H22N4O10/c15-11(25)12-16-3-18(17-12)13-9(23)7(21)5(27-13)2-26-14-10(24)8(22)6(20)4(1-19)28-14/h3-10,13-14,19-24H,1-2H2,(H2,15,25)/t4-,5-,6+,7-,8+,9-,10-,13-,14-/m1/s1

InChI Key

DDEVDOFIWICGEW-FZISVMHXSA-N

SMILES

C1=NC(=NN1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)C(=O)N

Synonyms

5'-O-beta-D-galactopyranosyl ribavirin
5'-O-galactopyranosyl ribavirin

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)C(=O)N

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.